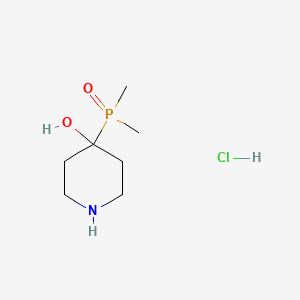![molecular formula C10H15IS B13452970 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-Iodobicyclo[111]pentan-1-yl}thiane is a chemical compound that features a unique bicyclo[111]pentane structure with an iodine atom and a thiane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods allow for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
科学的研究の応用
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for medicinal chemistry research.
Industry: The compound’s unique structure makes it useful in materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane depends on its specific application. In drug discovery, it may act as a bioisostere, mimicking the properties of other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane is unique due to the presence of both the iodine atom and the thiane ring, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C10H15IS |
|---|---|
分子量 |
294.20 g/mol |
IUPAC名 |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)thiane |
InChI |
InChI=1S/C10H15IS/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
InChIキー |
XNBURVDTVDRDST-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1C23CC(C2)(C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


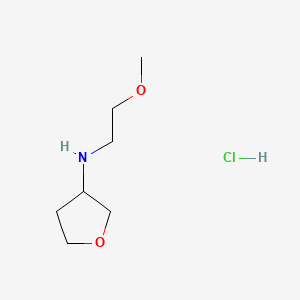
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
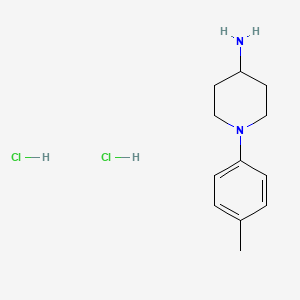
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
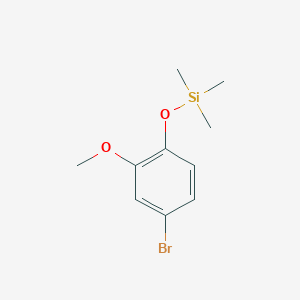
![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
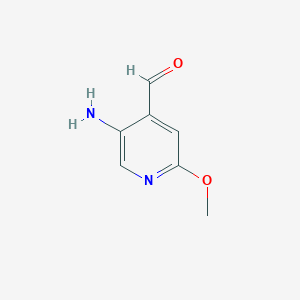
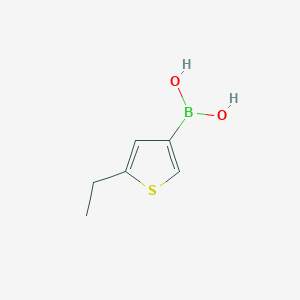
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
